4-Hydroxy-N'-[(1E2Z)-3-hydroxy-3-(4-methylphenyl)prop-2-EN-1-ylidene]benzohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-N’-[(1E2Z)-3-hydroxy-3-(4-methylphenyl)prop-2-EN-1-ylidene]benzohydrazide typically involves the reaction of 4-methylacetophenone with 4-hydroxybenzohydrazide in the presence of a catalytic amount of glacial acetic acid . The reaction conditions are carefully controlled to ensure the formation of the desired product, which is then characterized using various spectroscopic techniques such as IR, NMR, and UV-visible spectroscopy .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the synthesis process can be scaled up using standard organic synthesis techniques. The use of efficient catalysts and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-N’-[(1E2Z)-3-hydroxy-3-(4-methylphenyl)prop-2-EN-1-ylidene]benzohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aromatic rings in the compound can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, nitrating agents, and sulfonating agents can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce corresponding alcohols or amines.
Scientific Research Applications
4-Hydroxy-N’-[(1E2Z)-3-hydroxy-3-(4-methylphenyl)prop-2-EN-1-ylidene]benzohydrazide has several scientific research applications:
Chemistry: The compound is used as a corrosion inhibitor for mild steel in acidic environments. It acts by forming a protective layer on the metal surface, preventing corrosion.
Biology: The compound’s potential biological activities, such as antimicrobial and antioxidant properties, are being explored.
Medicine: Research is ongoing to investigate the compound’s potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism by which 4-Hydroxy-N’-[(1E2Z)-3-hydroxy-3-(4-methylphenyl)prop-2-EN-1-ylidene]benzohydrazide exerts its effects involves its ability to form stable complexes with metal ions. This complexation prevents the metal from undergoing oxidation and corrosion . The compound’s hydrazide group plays a crucial role in this process, as it can donate electrons to the metal surface, forming a protective barrier.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4-Hydroxy-N’-[(1E2Z)-3-hydroxy-3-(4-methylphenyl)prop-2-EN-1-ylidene]benzohydrazide is unique due to its specific structural features, such as the presence of both hydroxy and hydrazide groups, which contribute to its diverse chemical reactivity and potential applications. Its ability to act as a corrosion inhibitor and its potential biological activities set it apart from other similar compounds.
Properties
Molecular Formula |
C17H16N2O3 |
---|---|
Molecular Weight |
296.32 g/mol |
IUPAC Name |
4-hydroxy-N'-[(Z)-3-(4-methylphenyl)-3-oxoprop-1-enyl]benzohydrazide |
InChI |
InChI=1S/C17H16N2O3/c1-12-2-4-13(5-3-12)16(21)10-11-18-19-17(22)14-6-8-15(20)9-7-14/h2-11,18,20H,1H3,(H,19,22)/b11-10- |
InChI Key |
YFQHGOJAWALGLN-KHPPLWFESA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)/C=C\NNC(=O)C2=CC=C(C=C2)O |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C=CNNC(=O)C2=CC=C(C=C2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.